6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol
Description
Properties
IUPAC Name |
6-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-3,9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDDLRBXUOAQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=CO2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Smiles Rearrangement-Mediated Cyclization
The Smiles rearrangement has emerged as a cornerstone for constructing the pyrido[2,3-b]oxazine scaffold. In a representative procedure, 2-chloro-3-hydroxypyridine is reacted with (S)-2-chloro-N-(1-phenylethyl)acetamide in acetonitrile under reflux with cesium carbonate, achieving a 96% yield of the intermediate lactam. Subsequent reduction with sodium borohydride in tetrahydrofuran (THF)/methanol (3:1) selectively reduces the lactam to the secondary amine, forming the dihydro-oxazine precursor.
Critical Parameters :
-
Base Selection : Cesium carbonate outperforms potassium carbonate or sodium hydroxide in cyclization efficiency due to its superior solubility and mild basicity.
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Solvent Effects : Acetonitrile facilitates higher yields (96%) compared to dimethylformamide (DMF, 90%) or THF (no reaction).
| Base | Solvent | Yield (%) |
|---|---|---|
| Cs₂CO₃ | CH₃CN | 96 |
| Cs₂CO₃ | DMF | 90 |
| K₂CO₃ | CH₃CN | 78 |
Direct Cyclization of Halogenated Precursors
An alternative route involves the condensation of 2-amino-3-hydroxypyridine derivatives with α-haloketones. For example, treatment of 6-chloro-2-amino-3-hydroxypyridine with chloroacetyl chloride in dichloromethane under basic conditions (K₂CO₃) forms the oxazine ring via nucleophilic substitution. This method avoids rearrangement but requires stringent control of stoichiometry to prevent over-alkylation.
Optimization Insight :
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Temperature : Reactions conducted at 0–5°C minimize side products (e.g., dimerization), improving purity to >85%.
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Protecting Groups : Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers prevents undesired O-alkylation, though deprotection adds two steps to the synthesis.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Transitioning from batch to continuous flow reactors improves yield consistency and scalability. A pilot-scale study demonstrated that cyclization under flow conditions (residence time: 30 min, 100°C) increases throughput by 40% while reducing solvent waste.
Key Metrics :
Green Chemistry Approaches
Sustainable synthesis routes prioritize atom economy and renewable solvents. A notable example employs γ-valerolactone (GVL), a biomass-derived solvent, for cyclization reactions, achieving 88% yield with 90% solvent recovery.
Comparative Analysis :
| Solvent | Yield (%) | Recovery (%) | Environmental Impact |
|---|---|---|---|
| GVL | 88 | 90 | Low |
| DMF | 92 | 5 | High |
| CH₃CN | 96 | 10 | Moderate |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazin-2-ol ring to a more saturated form.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of saturated oxazin-2-ol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways to develop novel materials with specific properties.
Biology
Research into the biological applications of this compound has revealed its potential as an enzyme inhibitor or receptor modulator. Preliminary studies suggest it may interact with specific molecular targets, inhibiting enzyme activity or modulating receptor functions. These interactions can lead to significant biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .
Medicine
In medicinal chemistry, 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol has been explored for its possible therapeutic properties. Investigations have focused on its antimicrobial and anticancer activities. The compound's ability to bind effectively to molecular targets positions it as a candidate for further drug development .
Industry
The compound is also utilized in industrial applications, particularly in developing advanced materials with specific electronic or optical properties. Its unique chemical reactivity makes it suitable for creating polymers and resins that can be tailored for particular industrial needs .
Mechanism of Action
The mechanism of action of 6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido-Oxazin Derivatives
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one (Compound 6 in )
- Structural Differences : Lacks the chlorine substituent at position 6 and features a ketone group instead of a hydroxyl at position 2.
- Synthesis : Cyclization of chloroacetamide intermediates in DMF at 80–100°C .
- Key Properties : A downfield NMR shift at the C5 proton (6.96 ppm) highlights the electron-withdrawing effect of the oxazin ring .
- Activity: Not specified, but the presence of a ketone may influence reactivity compared to the hydroxyl group in the target compound.
Pyrimido-Oxazin Derivatives
7-(Methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones ()
- Structural Differences : Hybrid pyrimidine-oxazin core with a methylsulfanyl group.
- Synthesis : Reaction of primary amines with sodium hydride and ethyl chloroformate .
- Key Properties : The methylsulfanyl group may enhance lipophilicity, impacting membrane permeability.
- Activity: Not specified, but pyrimidine derivatives often exhibit antiviral or anticancer properties.
Tetrahydro-Pyrido-Indol Derivatives
6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one ()
- Structural Differences : Indole ring system fused with a pyridine, lacking the oxazin moiety.
- Synthesis : Literature methods involve condensation and cyclization steps .
- Key Properties : Indole’s electron-rich structure may confer distinct redox or binding properties.
- Activity : Historically studied for CNS applications (speculative, based on indole’s prevalence in neuroactive compounds) .
Comparative Data Table
Key Findings and Insights
Structural Impact on Reactivity :
- The hydroxyl group in the target compound may confer hydrogen-bonding capacity, unlike the ketone in Compound 6 .
- Chlorine at C6 likely enhances electrophilicity, influencing substitution reactions.
Synthetic Considerations :
- Cyclization in DMF (target compound) vs. amine-mediated reactions (pyrimido-oxazin) highlights divergent synthetic pathways .
Biological Relevance :
Biological Activity
6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol typically involves the reaction of 2-chloronicotinic acid with hydroxylamine hydrochloride under acidic conditions. This process forms an oxime intermediate, which is then cyclized using dehydrating agents like phosphorus oxychloride to yield the final product .
Antimicrobial Properties
Recent studies have indicated that 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported at concentrations as low as 10 µg/mL .
Anticancer Activity
One of the most promising aspects of this compound is its anticancer potential. Research has demonstrated that 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the inhibition of cell proliferation and modulation of apoptotic pathways .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 5.0 | Induction of apoptosis |
| A549 | 3.5 | Inhibition of proliferation |
Enzyme Inhibition
The compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular signaling pathways, and inhibition can lead to increased levels of cyclic nucleotides, which have various physiological effects. Studies have shown that 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol exhibits selective inhibition against PDE4 with an IC50 value of approximately 25 µM .
The biological effects of 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound binds to active sites on enzymes like PDEs, inhibiting their activity and leading to altered cellular signaling.
- Receptor Modulation : It may also modulate receptor functions by interacting with binding sites on cell surface receptors involved in growth and survival pathways.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of pyrido[2,3-b][1,4]oxazines. The results indicated that compounds similar to 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Research on Anticancer Properties
Another study focused on the anticancer properties of this compound against different cancer cell lines. The findings revealed that treatment with 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Q & A
Q. How can researchers statistically validate the reproducibility of synthetic yields across multiple batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
